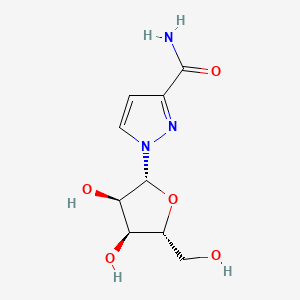
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide is a chemical compound that belongs to the class of ribonucleosides It is characterized by the presence of a ribofuranose sugar moiety attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide typically involves the glycosylation of pyrazole derivatives with ribofuranose. One common method includes the use of a protected ribofuranose derivative, which is reacted with a pyrazole compound under acidic or basic conditions to form the desired ribonucleoside. The reaction conditions often involve the use of solvents such as methanol or dichloromethane, and catalysts like trifluoroacetic acid or sodium methoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a building block for nucleic acids.
Medicine: It has been investigated for its antiviral and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting viral replication or interfering with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide can be compared with other ribonucleosides and pyrazole derivatives:
Similar Compounds: Examples include 1-beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide and 1-beta-D-Ribofuranosyl-3-guanylurea.
Uniqueness: The unique combination of the ribofuranose sugar and pyrazole ring in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
138786-97-7 |
|---|---|
Fórmula molecular |
C9H13N3O5 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H13N3O5/c10-8(16)4-1-2-12(11-4)9-7(15)6(14)5(3-13)17-9/h1-2,5-7,9,13-15H,3H2,(H2,10,16)/t5-,6-,7-,9-/m1/s1 |
Clave InChI |
OCPXZZGFLZCBGH-JXOAFFINSA-N |
SMILES isomérico |
C1=CN(N=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(N=C1C(=O)N)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



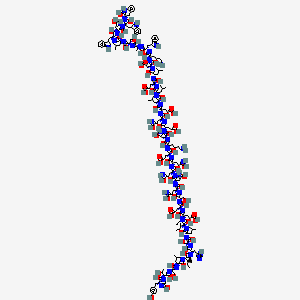


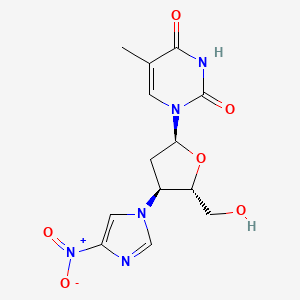
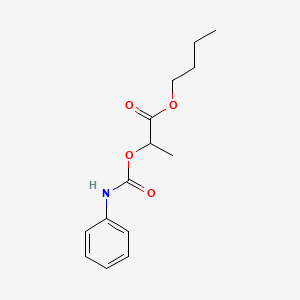
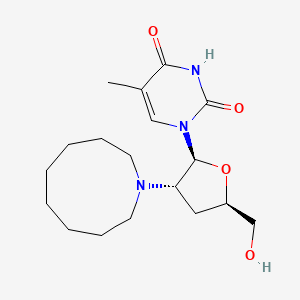

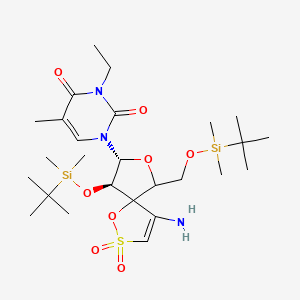

![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)

![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)
